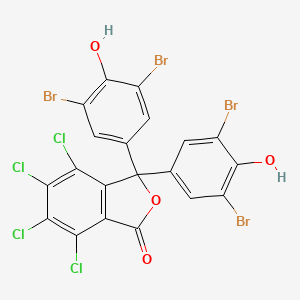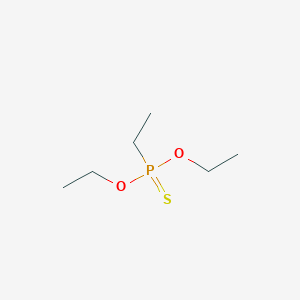![molecular formula C16H16Br2O2S B14743010 1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene CAS No. 2643-38-1](/img/structure/B14743010.png)
1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is a chemical compound with the molecular formula C16H16Br2O2S. It is known for its unique structure, which includes a sulfonyl group bridging two bromoethane-diyl groups, each attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with sulfonyl chloride and bromine under controlled conditions. The process generally includes:
Formation of the Sulfonyl Intermediate: Benzene is reacted with sulfonyl chloride in the presence of a catalyst such as aluminum chloride to form a sulfonyl chloride intermediate.
Bromination: The sulfonyl chloride intermediate is then reacted with bromine to introduce the bromoethane-diyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Hydroxyl Derivatives: Formed from nucleophilic substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Sulfide Derivatives: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene involves its interaction with molecular targets through its reactive bromo and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Sulfonylbis(1-chloroethane-2,1-diyl)]dibenzene: Similar structure but with chlorine atoms instead of bromine.
1,1’-[Sulfonylbis(1-fluoroethane-2,1-diyl)]dibenzene: Fluorine atoms replace the bromine atoms.
1,1’-[Sulfonylbis(1-iodoethane-2,1-diyl)]dibenzene: Iodine atoms instead of bromine.
Uniqueness
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. Bromine atoms are more reactive than chlorine or fluorine, making this compound particularly useful in reactions requiring high reactivity .
Propiedades
Número CAS |
2643-38-1 |
|---|---|
Fórmula molecular |
C16H16Br2O2S |
Peso molecular |
432.2 g/mol |
Nombre IUPAC |
[1-bromo-2-(2-bromo-2-phenylethyl)sulfonylethyl]benzene |
InChI |
InChI=1S/C16H16Br2O2S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
DGFZIVSUZAVFBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
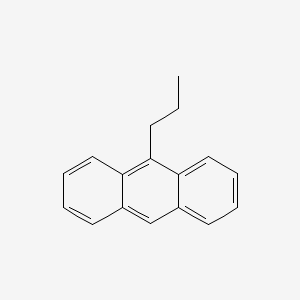

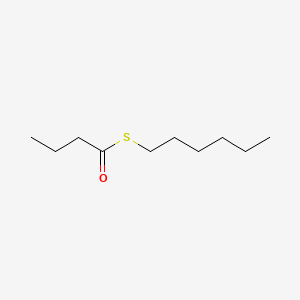
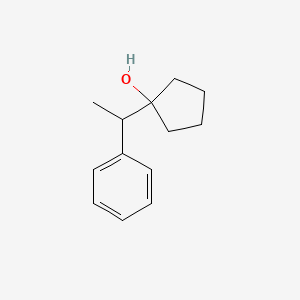
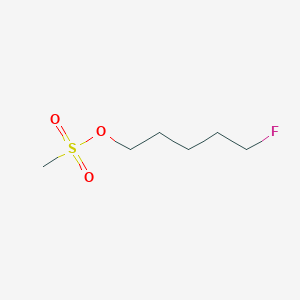


![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
